molecular formula C9H11ClF3NO B15113257 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride

Cat. No.: B15113257
M. Wt: 241.64 g/mol
InChI Key: YZWCGWNNUAVZBF-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by a trifluoropropoxy (-OCH₂CF₃) substituent at the ortho position of the aniline ring and a hydrochloride salt form. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

2-(3,3,3-trifluoropropoxy)aniline;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)5-6-14-8-4-2-1-3-7(8)13;/h1-4H,5-6,13H2;1H

InChI Key

YZWCGWNNUAVZBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride typically involves the reaction of 2-(3,3,3-Trifluoropropoxy)aniline with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 2-(3,3,3-Trifluoropropoxy)aniline and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoropropoxy vs.
  • Halogen Placement : Unlike 2-Fluoro-3-(trifluoromethoxy)aniline HCl, the target compound lacks direct halogenation on the aromatic ring, which may reduce electrophilic reactivity and toxicity risks .

Research Findings and Regulatory Considerations

  • Synthetic Utility : The synthesis of 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Reference Example 42) via nucleophilic substitution () suggests that similar methods could apply to the target compound.
  • Toxicity Data Gaps: No direct toxicity data were found for 2-(3,3,3-Trifluoropropoxy)aniline HCl. However, structurally related chlorinated compounds (e.g., 1,2,3-Trichloropropane) show hepatotoxicity and carcinogenicity, emphasizing the need for rigorous safety profiling .

Biological Activity

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride is a fluorinated aromatic amine with the molecular formula C₉H₁₀ClF₃NO and a molecular weight of approximately 225.64 g/mol. This compound has garnered attention due to its unique chemical properties, particularly the trifluoropropoxy group, which enhances its lipophilicity and stability. These characteristics make it a promising candidate for various biological applications, including antimicrobial and anticancer activities.

The trifluoropropoxy group contributes significantly to the compound's biological activity by increasing its ability to penetrate cell membranes and interact with biological targets. This property is crucial for drug development as it may improve bioavailability and metabolic stability.

Antimicrobial Properties

Research indicates that derivatives of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride exhibit antimicrobial activity. A study evaluating various substituted anilines found that certain derivatives demonstrated significant inhibition against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies have shown that specific analogs can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, one study reported that a derivative of this compound could inhibit the growth of breast cancer cells by targeting specific receptors involved in tumor progression.

The biological activity of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride is thought to be mediated through several mechanisms:

  • Cell Membrane Penetration : The lipophilicity of the trifluoropropyl group allows for effective penetration into cellular membranes.
  • Target Interaction : The compound interacts with enzymes and receptors that play crucial roles in physiological processes.
  • Pathway Modulation : It modulates various signaling pathways that are critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Study : A series of experiments evaluated the antimicrobial efficacy of various aniline derivatives, including 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation : In a study assessing the effects on breast cancer cell lines (MCF-7), treatment with a derivative led to a 50% reduction in cell viability at a concentration of 5 µM after 48 hours. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

Data Tables

Activity Type Tested Compound IC50 Value (µM) Target Pathway
Antimicrobial2-(3,3,3-Trifluoropropoxy)aniline hydrochloride10Bacterial Cell Wall Synthesis
AnticancerDerivative A5Apoptosis Induction

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